molecular formula C10H11N3OS B13369225 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine

5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13369225
M. Wt: 221.28 g/mol
InChI Key: ADZRLNAEAFCNMX-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Heptyl-3-(4-methoxybenzyl)-4H-1,2,4-triazole-5-one
  • 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole

Uniqueness

5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The methoxybenzyl group also contributes to its unique reactivity and potential biological activities.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

ADZRLNAEAFCNMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NS2)N

Origin of Product

United States

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